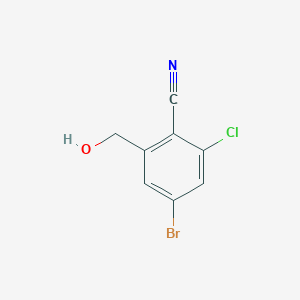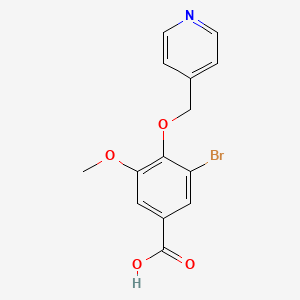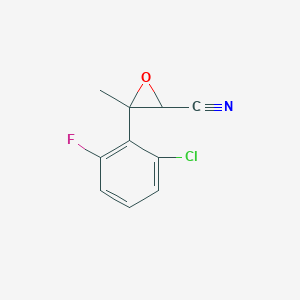
4,6-Difluoro-2-iodopyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Difluoro-2-iodopyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of fluorine and iodine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C5H3F2IN2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2-iodopyridin-3-amine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The iodine atom can be introduced through iodination reactions using iodine or iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available pyridine derivatives. The process may include halogenation, fluorination, and amination steps under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Difluoro-2-iodopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and coupled aromatic compounds.
Aplicaciones Científicas De Investigación
4,6-Difluoro-2-iodopyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the development of fluorinated compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of anticancer and antiviral agents.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4,6-Difluoro-2-iodopyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparación Con Compuestos Similares
3-Amino-4-iodopyridine: Similar in structure but lacks the fluorine atoms, which affects its reactivity and applications.
2-Chloro-3-fluoro-5-iodopyridin-4-ylamine: Contains chlorine instead of fluorine, leading to different chemical properties and reactivity.
4-Amino-2-iodopyridin-3-ol:
Uniqueness: 4,6-Difluoro-2-iodopyridin-3-amine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C5H3F2IN2 |
|---|---|
Peso molecular |
255.99 g/mol |
Nombre IUPAC |
4,6-difluoro-2-iodopyridin-3-amine |
InChI |
InChI=1S/C5H3F2IN2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 |
Clave InChI |
PLNRKQMXLWVEEI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1F)I)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)






![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)



